

# Cannabiorcol vs. Cannabidiol: A Comparative Analysis of Anti-inflammatory Properties

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## Compound of Interest

Compound Name: *Cannabiorcol*

Cat. No.: *B1142604*

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A deep dive into the current scientific evidence on the anti-inflammatory effects of **Cannabiorcol** (CBO) and Cannabidiol (CBD), tailored for researchers, scientists, and drug development professionals.

While Cannabidiol (CBD) has been extensively studied for its therapeutic properties, including its well-documented anti-inflammatory effects, the lesser-known cannabinoid, **Cannabiorcol** (CBO), is emerging as a compound of interest. This guide provides a comprehensive comparison of the anti-inflammatory mechanisms and efficacy of CBO and CBD, based on available experimental data.

## Quantitative Comparison of Anti-inflammatory Effects

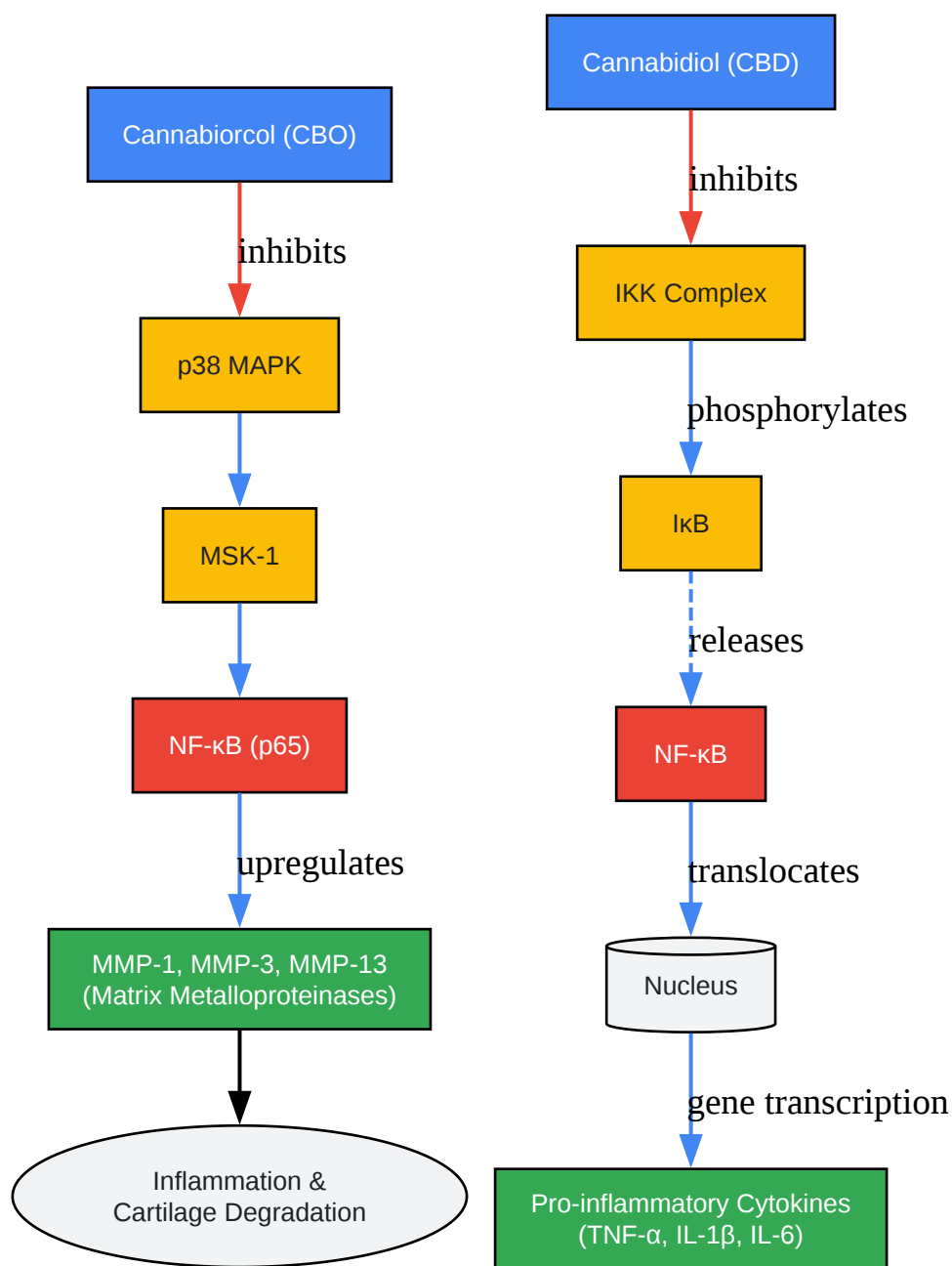
The following table summarizes the key findings from preclinical studies, offering a quantitative comparison of the anti-inflammatory effects of **Cannabiorcol** and CBD. It is important to note that research on **Cannabiorcol** is in its nascent stages, with a recent 2024 study providing the first significant insights into its anti-inflammatory potential.

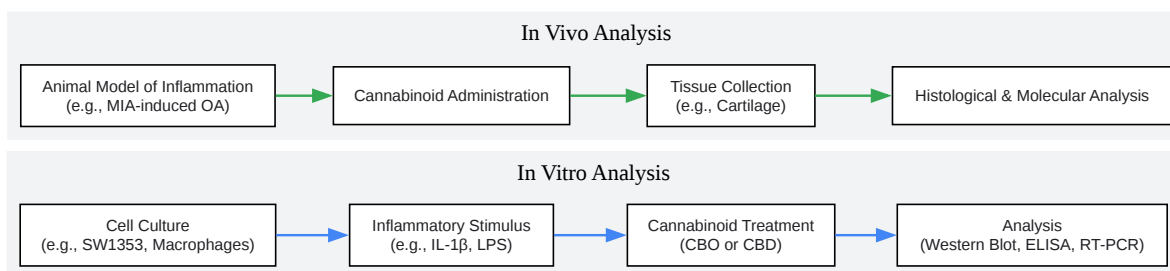
| Parameter             | Cannabiorcol (CBO)  | Cannabidiol (CBD)   | Source |
|-----------------------|---|---|--------|
| Mechanism of Action   | Inhibition of p38/MSK-1/NF-κB signaling pathway. <a href="#">[1]</a>  | Inhibition of NF-κB and MAPK pathways, activation of 15-lipoxygenase (15-LOX), and interaction with various receptors (e.g., CB2, TRPV1, PPARγ). <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>  |        |
| Key Molecular Targets | p38, MSK-1, NF-κB p65.  | NF-κB, IκB, p38 MAPK, 15-LOX, CB2 receptor, TRPV1, PPARγ.   |        |
| In Vitro Effects      | - Inhibition of IL-1β-induced MMP-1, MMP-3, and MMP-13 expression in SW1353 human chondrosarcoma cells.- Reduction of IL-1β-induced phosphorylation of p38 and p65. | - Dose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) in various cell types.- Inhibition of LPS-induced NF-κB activation and IκB degradation.- Activation of 15-LOX leading to the production of anti-inflammatory specialized pro-resolving mediators (SPMs). |        |
| In Vivo Efficacy      | - Amelioration of monoiodoacetate-induced osteoarthritis in a rat model.-   | - Consistent reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-  |        |

|                      |   |   |
|----------------------|---|---|
|                      | Reduction of MMP expression in osteoarthritic cartilage.                          | 1 $\beta$ , IL-6, IFN- $\gamma$ ) in various animal models of inflammation.- Reduction of joint swelling in animal models of arthritis.                 |
| Receptor Interaction | Independent of cannabinoid receptors and transient receptor potential vanilloids. | Primarily acts independently of CB1 receptors, with some effects mediated through CB2 receptors. Also interacts with TRPV1 and PPAR $\gamma$ receptors. |

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways for **Cannabiorcol** and a representative pathway for CBD, as well as a typical experimental workflow for evaluating their anti-inflammatory effects.





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## References

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